3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride: is a chemical compound that belongs to the sulfonyl chloride family. It has a molecular formula of C8H5BrClNO2S and a molecular weight of 294.55 g/mol. This compound is characterized by its pale yellow color and high reactivity due to the presence of reactive functional groups such as sulfonyl chloride, bromine, and cyano.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride typically involves the reaction of 3-bromo-2-cyano-4-methylbenzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the cyano group can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrogen chloride (HCl) formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride has several applications in scientific research and industry due to its unique properties:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used. The cyano and bromine groups can also participate in various chemical reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
3-Bromo-4-methylbenzenesulfonyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
2-Cyano-4-methylbenzenesulfonyl chloride:
4-Methylbenzenesulfonyl chloride: Lacks both the bromine and cyano groups, making it less reactive and versatile compared to 3-Bromo-2-cyano-4-methylbenzenesulfonyl chloride.
Uniqueness: The presence of the bromine, cyano, and sulfonyl chloride groups in this compound makes it a highly reactive and versatile compound. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-2-cyano-4-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-3-7(14(10,12)13)6(4-11)8(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCTUBJPJKIZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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